molecular formula C10H20O2 B154054 Ethyl 2-propylpentanoate CAS No. 17022-31-0

Ethyl 2-propylpentanoate

Cat. No. B154054
CAS RN: 17022-31-0
M. Wt: 172.26 g/mol
InChI Key: WIKWUBHEBLFWHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl esters can be achieved through various methods. For instance, the paper discussing the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates via a Ru-mediated coupling reaction provides insight into the synthetic strategies that could potentially be applied to ethyl 2-propylpentanoate . Additionally, the synthesis of ethyl 2-azidopropenoate and its transformation into other compounds upon treatment with nucleophiles indicates the reactivity of such esters and their potential for further chemical transformations .

Molecular Structure Analysis

The molecular structure of ethyl esters is characterized by the presence of an ester functional group. The structural determination and DFT calculation of ethyl 2-cyano-3-alkoxypent-2-enoates, as well as the analysis of their formation mechanism, provide a detailed understanding of the molecular structure and conformation of such compounds . This information is crucial for predicting the reactivity and physical properties of ethyl esters, including ethyl 2-propylpentanoate.

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions. The reaction of ethyl 2-azidopropenoate with nucleophiles to form different substituted ethyl esters demonstrates the versatility of these compounds in chemical synthesis . The study on the deprotonation of ethyl 2-alkenoates and the subsequent isomerization also highlights the chemical behavior of ethyl esters under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. The paper on the laminar flame structure of ethyl pentanoate provides insights into the combustion chemistry of ethyl esters, which is relevant for their use as biofuels . The vibrational spectra and molecular docking studies of ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate offer information on the vibrational properties and potential biological activity of ethyl esters . Additionally, the distribution and organoleptic impact of ethyl ester enantiomers in wine suggest the importance of stereochemistry in the sensory properties of these compounds .

Scientific Research Applications

  • Biocatalysis and Stereoselective Synthesis : In a study on biocatalytic stereoselective synthesis, ethyl 3-hydroxy-5-phenylpentanoate, a compound related to ethyl 2-propylpentanoate, was produced from a prochiral ketone. This process involved using microorganisms as catalysts, achieving high enantiomeric excesses, showcasing the potential of biocatalysis in synthesizing complex organic compounds (Żądło et al., 2016).

  • Molecular Interactions in Crystal Packing : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a structurally similar compound to ethyl 2-propylpentanoate, revealed unique molecular interactions, such as N⋯π and O⋯π, which play a crucial role in crystal packing. This study helps in understanding the structural aspects of similar organic compounds (Zhang, Wu, & Zhang, 2011).

  • Combustion Chemistry of Biofuels : Ethyl pentanoate, closely related to ethyl 2-propylpentanoate, was examined for its combustion properties, being a surrogate for biodiesel fuels. This research contributes to understanding the combustion chemistry of ethyl ester-based biofuels, vital for developing high-performance and environmentally friendly combustion devices (Dmitriev et al., 2021).

  • Sensory Interactions in Wine : A study on the impact of various red wine esters, including compounds similar to ethyl 2-propylpentanoate, focused on how these compounds influence the perception of fruity aromas. This research is significant in understanding flavor profiles and enhancing specific aromas in food and beverage products (Lytra et al., 2013).

properties

IUPAC Name

ethyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKWUBHEBLFWHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168818
Record name Valproic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-propylpentanoate

CAS RN

17022-31-0
Record name Valproic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017022310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valproic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
S Rozen - Accounts of chemical research, 2005 - ACS Publications
… Similarly, the aliphatic ethyl 2-propylpentanoate (19b), butyl 3,3-dimethylbutanoate (19c), and methyl 2-norbornyl acetate (19d) were converted to 20b−d, which when reacted with BrF 3 …
Number of citations: 95 pubs.acs.org
A Hagooly, S Rozen - The Journal of Organic Chemistry, 2004 - ACS Publications
… Similarly, the aliphatic ethyl 2-propylpentanoate (1b) was converted to methyl 2-carboethoxy-2-propyldithiopentanoate (2b), which was then reacted with BrF 3 . Both ethyl 2-propyl-2-…
Number of citations: 22 pubs.acs.org
MJ Monteiro, N Subramaniam, JR Taylor, BTT Pham… - Polymer, 2001 - Elsevier
… a mixture of branched isomers such as vinyl 2-ethyl-2-propylpentanoate), Fig. 1, which has a … VneoD is actually a mixture of branched isomers such as vinyl 2-ethyl-2-propylpentanoate, …
Number of citations: 28 www.sciencedirect.com
R Pal, K Singh, SA Khan, P Chawla, B Kumar… - European Journal of …, 2021 - Elsevier
… It was shown that the compound 6a (2-(dimethylamino) ethyl 2-propylpentanoate) have an ED 50 value of 73 mg/kg and 168 mg/kg against MES and hippocampal kindled rat seizure …
Number of citations: 17 www.sciencedirect.com
V Valenta, Z Vejdělek, K Šindelář… - Collection of …, 1990 - cccc.uochb.cas.cz
Reaction of 2-(ethoxycarbonylamino)ethanol with 2-propylpentanoyl chloride gave the ester III. N-(4-Piperidinyl)-2-propylpentanamide (V) was prepared via the 1-benzyl-4-piperidinyl …
Number of citations: 3 cccc.uochb.cas.cz
A Karakurt, M Özalp, Ş Işık, JP Stables… - Bioorganic & medicinal …, 2010 - Elsevier
In this study, as a continuation of our research for new (arylalkyl)imidazole anticonvulsant compounds, the design, synthesis and anticonvulsant/antimicrobial activity evaluation of a …
Number of citations: 87 www.sciencedirect.com
Z Özdemir, İS Doğan, MA Alagöz… - Hacettepe Journal of …, 2019 - dergipark.org.tr
I n this study, four new oxime ether derivatives were synthesized and their antimicrobial activities were evaluated. At the same time, a comparison of the efficiency of the conventional …
Number of citations: 7 dergipark.org.tr
E Gabriele, C Ricci, F Meneghetti, N Ferri… - Journal of Enzyme …, 2017 - Taylor & Francis
With the aim to discover new STAT3 direct inhibitors, potentially useful as anticancer agents, a set of methanethiosulfonate drug hybrids were synthesized. The in vitro tests showed that …
Number of citations: 11 www.tandfonline.com
W Tang, J Palaty, FS Abbott - Journal of Pharmacology and Experimental …, 1997 - ASPET
To prevent the hepatotoxicity of valproic acid (VPA), a fluorine substituent was introduced at the α-position to eliminate the formation of putative toxic metabolites through mitochondrial β-…
Number of citations: 33 jpet.aspetjournals.org
E Gabriele, D Brambilla, C Ricci… - Journal of enzyme …, 2017 - Taylor & Francis
A set of new sulfurated drug hybrids, mainly derived from caffeic and ferulic acids and rosmaricine, has been synthesized and their ability to inhibit both STAT3 and NF-κB transcription …
Number of citations: 10 www.tandfonline.com

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